4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine
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Overview
Description
4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group, a pyrrolidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Nitro Group: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with pyrrolidine in the presence of a base such as sodium hydride.
Formation of the Morpholine Ring: The morpholine ring is introduced through a cyclization reaction involving an appropriate diol and ammonia or a primary amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), various nucleophiles.
Cyclization: Diols, ammonia or primary amines, acidic conditions.
Major Products
Reduction: 4-[4-Methyl-5-amino-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine.
Substitution: Various substituted pyrimidine derivatives.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyrrolidine and morpholine rings contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine .
- 4-Methyl-5-nitro-6-(morpholin-4-yl)pyrimidine .
- 4-Methyl-5-amino-6-(pyrrolidin-1-yl)pyrimidine .
Uniqueness
4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine is unique due to the presence of both pyrrolidine and morpholine rings, which enhance its chemical stability and biological activity. The combination of these rings with the nitro-substituted pyrimidine core provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
4-(4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-10-11(18(19)20)12(16-4-2-3-5-16)15-13(14-10)17-6-8-21-9-7-17/h2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXVNONOCMZLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)N3CCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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